molecular formula C8H7F3O B1444920 1-(2,4,6-Trifluorophenyl)ethan-1-ol CAS No. 1250113-83-7

1-(2,4,6-Trifluorophenyl)ethan-1-ol

Cat. No. B1444920
CAS RN: 1250113-83-7
M. Wt: 176.14 g/mol
InChI Key: DMGIAUMXLVQIHA-UHFFFAOYSA-N
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Description

“1-(2,4,6-Trifluorophenyl)ethan-1-ol” is a chemical compound with the molecular formula C8H7F3O . It is also known by other names such as 1-(2,4,6-trifluorophenyl)ethanol . The molecular weight of this compound is 176.14 g/mol .


Molecular Structure Analysis

The InChI code for “1-(2,4,6-Trifluorophenyl)ethan-1-ol” is InChI=1S/C8H7F3O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4,12H,1H3 . The compound has a topological polar surface area of 20.2 Ų and a complexity of 141 .


Physical And Chemical Properties Analysis

“1-(2,4,6-Trifluorophenyl)ethan-1-ol” has a molecular weight of 176.14 g/mol . It has a XLogP3-AA value of 1.7, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound is also characterized by one rotatable bond .

Scientific Research Applications

Metal-Free Direct [2+2] Cycloaddition Reactions

1-(2,4,6-Trifluorophenyl)ethan-1-ol has been utilized in metal-free direct [2+2] cycloaddition reactions. Alcaide et al. (2015) describe using 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides, which are related to 1-(2,4,6-Trifluorophenyl)ethan-1-ol, as 1,2-dipole precursors in such reactions. These reactions occur at room temperature, offering a mild and facile approach to synthesizing substituted cyclobutenes without the need for irradiation or heating (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015).

Lipase-Catalyzed Transesterification

The compound is also involved in lipase-catalyzed transesterification reactions. Sakai et al. (2000) synthesized optically pure bis(pentafluorophenyl)ethane-1,2-diol derivatives, closely related to 1-(2,4,6-Trifluorophenyl)ethan-1-ol, demonstrating its potential in organic synthesis and pharmaceutical research (Sakai et al., 2000).

Coordination Chemistry and Metallosupramolecular Synthons

In coordination chemistry, derivatives of 1-(2,4,6-Trifluorophenyl)ethan-1-ol have been explored. Steel and Sumby (2003) investigated compounds like 1,1,2,2-tetra(2-pyridyl)ethan-2-ol for their ability to chelate metal atoms and form coordination polymers, highlighting the compound's relevance in developing metallosupramolecular structures (Steel & Sumby, 2003).

Hydroboration Catalyst

The trifluorophenyl group in 1-(2,4,6-Trifluorophenyl)ethan-1-ol lends itself to applications in hydroboration reactions. Lawson, Wilkins, and Melen (2017) discussed the use of tris(2,4,6-trifluorophenyl)borane as an efficient hydroboration catalyst, implying potential applications of 1-(2,4,6-Trifluorophenyl)ethan-1-ol in similar contexts (Lawson, Wilkins, & Melen, 2017).

Crystal Engineering and Supramolecular Assemblies

The compound's derivatives also play a significant role in crystal engineering. Arora and Pedireddi (2003) explored the supramolecular assemblies of compounds like 1,2-bis(4-pyridyl)ethane, showing how derivatives of 1-(2,4,6-Trifluorophenyl)ethan-1-ol contribute to understanding and designing molecular tapes and sheet structures in crystallography (Arora & Pedireddi, 2003).

Synthesis and Fungicidal Activity

Additionally, derivatives like 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, which are structurally related to 1-(2,4,6-Trifluorophenyl)ethan-1-ol, have been synthesized and shown to exhibit fungicidal activity. This demonstrates the potential of 1-(2,4,6-Trifluorophenyl)ethan-1-ol in the development of new agrochemicals (Kuzenkov & Zakharychev, 2009).

Mechanism of Action

properties

IUPAC Name

1-(2,4,6-trifluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGIAUMXLVQIHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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